Di-tert-butyl dicarbonate
Overview
Description
Di-tert-butyl dicarbonate, also known as Boc2O, is a reagent widely used in organic synthesis . It is primarily used for the introduction of the Boc protecting group to amine functionalities . It also serves as a dehydrating agent in some organic reactions, particularly with carboxylic acids, certain hydroxyl groups, or with primary nitroalkanes .
Synthesis Analysis
Di-tert-butyl dicarbonate is typically prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . This process is currently employed commercially by manufacturers in China and India . European and Japanese companies use the reaction of sodium tert-butoxide with carbon dioxide, catalysed by p-toluenesulfonic acid or methanesulfonic acid . This process involves a distillation of the crude material yielding a very pure grade .Chemical Reactions Analysis
Di-tert-butyl dicarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .Physical And Chemical Properties Analysis
Di-tert-butyl dicarbonate is a colorless solid or oil . It has a density of 0.95 g/cm³ . It is insoluble in water but soluble in most organic solvents . Its melting point ranges from 22 to 24 °C, and its boiling point is 56 to 57 °C at 0.5 mmHg .Scientific Research Applications
Di-tert-butyl dicarbonate: is widely used to introduce the Boc protecting group in the synthesis of amino acids and peptides . The Boc group protects the amine functionality from unwanted reactions during peptide coupling, and it can be removed under mildly acidic conditions without affecting other sensitive groups.
Solid Phase Peptide Synthesis (SPPS)
In SPPS , Boc₂O is employed to protect the amino group of amino acids, allowing for the sequential addition of amino acids to the growing peptide chain . This method is crucial for the synthesis of complex peptides and proteins in a controlled manner.
Preparation of Tetrahydropyridine Derivatives
Boc₂O reacts with 2-piperidone to prepare 6-acetyl-1,2,3,4-tetrahydropyridine . This compound is an important intermediate in the synthesis of various pharmaceuticals and organic molecules.
Synthesis of Protected MDMA Analogs
Researchers use Boc₂O to synthesize N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (t-BOC-MDMA), a protected analog of MDMA . This process is significant for studying the structure-activity relationships of psychoactive substances.
Protection of Alcohols and Phenols
Apart from amines, Boc₂O is also used to protect hydroxyl groups in alcohols and phenols during organic synthesis . This protection is pivotal when these functionalities need to be inert in subsequent chemical reactions.
Research in Bioconjugation
In bioconjugation studies, Boc₂O is utilized to modify biomolecules, such as proteins and antibodies, without altering their biological activity . This application is essential for developing targeted drug delivery systems and diagnostic tools.
Material Science Applications
Boc₂O finds applications in material science for the modification of surfaces and the preparation of polymer composites . Its ability to introduce protected functional groups is exploited to alter the properties of materials for specific applications.
Analytical Chemistry
In analytical chemistry, Boc₂O is used to derivatize compounds for improved detection and quantification in various spectroscopic and chromatographic techniques .
Each of these applications demonstrates the broad utility of di-tert-butyl dicarbonate in scientific research, highlighting its importance as a protective reagent and its versatility across different fields of chemistry. The compound’s miscibility with organic solvents and its ease of removal make it an indispensable tool in the chemist’s repertoire .
Mechanism of Action
Target of Action
Di-tert-butyl dicarbonate, also known as Boc anhydride, is a reagent widely used in organic synthesis . Its primary targets are amine functionalities . The compound reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .
Mode of Action
The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine . Tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .
Biochemical Pathways
The biochemical pathway involved in the action of di-tert-butyl dicarbonate is the protection and deprotection of amines . The Boc group can be added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water but soluble in most organic solvents .
Result of Action
The result of the action of di-tert-butyl dicarbonate is the formation of N-tert-butoxycarbonyl or Boc derivatives . These derivatives are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group . This enables certain subsequent transformations to occur that would be incompatible with the amine functional group .
Action Environment
The action of di-tert-butyl dicarbonate is influenced by environmental factors such as temperature and humidity . The compound may melt at ambient temperatures, and its storage and handling are sometimes simplified by using a solution . It hydrolyzes to t-butanol and CO2 and causes internal pressure in the bottle if exposed to moisture .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHSDKLCOJIUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051904 | |
Record name | Di-tert-butyl dicarbonate | |
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Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild odor; mp = 22-24 deg C; [Alfa Aesar MSDS] | |
Record name | Di-tert-butyl dicarbonate | |
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Product Name |
Di-tert-butyl dicarbonate | |
CAS RN |
24424-99-5 | |
Record name | Di-tert-butyl dicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24424-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(tert-butoxycarbonyl)oxide | |
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Record name | Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester | |
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Record name | Di-tert-butyl dicarbonate | |
Source | EPA DSSTox | |
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Record name | di-tert-butyl dicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.021 | |
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Record name | DI-TERT-BUTYL DICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z10Q236C3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for di-tert-butyl dicarbonate?
A1: Di-tert-butyl dicarbonate has the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol. Key spectroscopic data includes:
Q2: How does di-tert-butyl dicarbonate interact with amines?
A2: Di-tert-butyl dicarbonate reacts with primary and secondary amines to form N-tert-butoxycarbonyl (Boc) protected amines. This reaction is widely utilized to protect amine groups during peptide synthesis. [, , , , ] For instance, in the synthesis of ubenimex, (2S,3R)-3-amino-2-hydroxy-4-phenyl butyric acid is reacted with Boc2O to protect the amine group. []
Q3: What is the stability of di-tert-butyl dicarbonate under various conditions?
A3: Di-tert-butyl dicarbonate is stable at room temperature but decomposes at elevated temperatures. It is moisture sensitive and should be stored under anhydrous conditions. [, , ]
Q4: Can you elaborate on the stability and degradation of 4-(N)-docosahexaenoyl 2′, 2′-difluorodeoxycytidine (DHA-dFdC) which utilizes di-tert-butyl dicarbonate in its synthesis?
A4: DHA-dFdC, synthesized using Boc2O, exhibits poor solubility but reasonable stability in aqueous Tween 80 solutions with an activation energy for degradation of 12.86 kcal/mol. The presence of vitamin E significantly enhances its stability. []
Q5: What are the common applications of di-tert-butyl dicarbonate in organic synthesis?
A5: Di-tert-butyl dicarbonate finds extensive use in:
- Amine Protection: It is primarily used for the introduction of the Boc protecting group to amines, commonly employed in peptide synthesis. [, , , , ]
- Esterification: It facilitates the esterification of carboxylic acids, particularly valuable for preparing tert-butyl esters. [, ]
- Carbonylation Reactions: It serves as a reagent in various carbonylation reactions, leading to the formation of amides, ureas, and other carbonyl-containing compounds. [, ]
- Photoresist Materials: Boc-protected polymers have shown promise in photoresist applications due to their sensitivity to UV light and solubility changes upon deprotection. [, , ]
Q6: Can you provide examples of reactions where di-tert-butyl dicarbonate plays a crucial role in the synthesis of specific compounds?
A6: Certainly, here are a few examples:
- Synthesis of N-tert-butyl amides: Cu(OTf)2 catalyzed reaction of nitriles with Boc2O efficiently produces N-tert-butyl amides under mild, solvent-free conditions. []
- Decarboxylative Etherification and Esterification: Yb(OTf)3 catalyzed reactions utilize Boc2O for the protection of alcohols and carboxylic acids, forming tert-butyl ethers and esters, respectively. []
- Synthesis of Cyclic Ureas: Boc2O enables the synthesis of cyclic ureas like benzimidazolones and 2-benzoxazolones through a one-pot carbonylation strategy using K2CO3 as a base. []
Q7: How does the choice of catalyst affect the reaction outcome when using di-tert-butyl dicarbonate for tert-butyloxycarbonylation of alcohols?
A7: The choice of Lewis acid catalyst significantly influences whether tert-butyl ethers or Boc-protected alcohols are formed. Perchlorates and triflates, with their delocalized negative charge, favor ether formation. Conversely, less delocalized anions like isopropoxide or acetate predominantly yield Boc alcohols. The metal cation mainly affects the reaction rate, with stronger Lewis acids leading to faster reactions. []
Q8: Have there been computational studies on reactions involving di-tert-butyl dicarbonate?
A8: Yes, computational studies, such as density functional theory (DFT) calculations, have been employed to analyze the conformation and hydrogen bonding patterns of ferrocene peptides synthesized using Boc2O as a protecting group. []
Q9: Are there any specific examples of computational modeling used to understand the mechanism of reactions involving di-tert-butyl dicarbonate?
A9: In the syn-selective direct aldol reaction of benzophenone glycine imine with aldehydes, computational studies were conducted. These studies supported a stereochemical model where the axially oriented nitrogen of the imino (Z)-enolate coordinates with the silver catalyst in a boat conformation. This highly ordered transition state favors the syn aldol product. []
Q10: While di-tert-butyl dicarbonate is primarily used as a protecting group, has its use in prodrug strategies been explored?
A10: While not directly a prodrug, the conjugation of docosahexaenoic acid (DHA) to gemcitabine (dFdC) to form DHA-dFdC, utilizing Boc2O in the synthesis, showcases a strategy to modify drug properties. This conjugation aims to improve the pharmacokinetic profile of dFdC and enhance its delivery to the pancreas. []
Q11: What analytical techniques are commonly used to characterize and quantify di-tert-butyl dicarbonate and related compounds?
A11: A range of analytical techniques are employed, including:
- Nuclear Magnetic Resonance (NMR): Provides structural information on both di-tert-butyl dicarbonate and the Boc-protected products. [, , , ]
- Chromatography (HPLC, GC): Used for purification and analysis of Boc-protected compounds. [, , ]
- Mass Spectrometry (MS): Confirms molecular weight and aids in structural elucidation. [, , ]
- Spectroscopy (FTIR, UV-Vis): Offers information about functional groups and electronic transitions. [, , ]
Q12: Are there any concerns regarding the environmental impact of di-tert-butyl dicarbonate?
A12: While di-tert-butyl dicarbonate itself may not pose significant environmental risks, some reactions and processes involving it may generate hazardous byproducts. Research focuses on developing greener alternatives and optimizing reactions to minimize waste and utilize environmentally friendly solvents and catalysts. [, , ]
Q13: Beyond its well-established role in organic synthesis, are there emerging applications for di-tert-butyl dicarbonate in other fields?
A13: Yes, the use of Boc-protected polymers as photoresist materials in microelectronics and nanofabrication represents an exciting area of research. [, , ] Additionally, the exploration of Boc2O in prodrug strategies and its application in material science for developing novel polymers with tailored properties hold promise for future advancements.
Q14: What are the advantages of using di-tert-butyl dicarbonate over other amine protecting groups?
A14: The Boc group offers several advantages, including:
Q15: Are there any limitations associated with the use of di-tert-butyl dicarbonate?
A15: Some limitations include:
Q16: Are there any alternative reagents to di-tert-butyl dicarbonate for introducing the Boc protecting group?
A16: While Boc2O is the most commonly used reagent, alternatives such as Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) and Boc-imidazole can be employed. The choice of reagent often depends on the specific substrate and reaction conditions.
Q17: What are the potential benefits of using a heterogeneous catalyst like phosphomolybdic acid supported on silica gel for Boc protection of amines?
A18: Heterogeneous catalysts like phosphomolybdic acid on silica gel offer advantages such as ease of separation from the reaction mixture, recyclability, and potential for enhanced selectivity. They align with green chemistry principles by reducing waste and enabling more sustainable processes. []
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